molecular formula C5H8O2 B3021882 (1S,2S)-2-methylcyclopropane-1-carboxylic acid CAS No. 14590-52-4

(1S,2S)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B3021882
CAS No.: 14590-52-4
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-IMJSIDKUSA-N
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Description

(1S,2S)-2-Methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by two stereogenic centers on its cyclopropane ring. This compound serves as a critical intermediate in synthesizing pyrethroids, a class of insecticides known for their stereospecific bioactivity . Its molecular formula is C₅H₈O₂, with a molecular weight of 100.12 g/mol (CAS: 14590-52-4) . The stereochemistry of the cyclopropane ring significantly influences its physical properties and biological interactions, making it a subject of interest in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

(1S,2S)-2-methylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-IMJSIDKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14590-52-4
Record name (1S,2S)-2-methylcyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo ester in the presence of a transition metal catalyst can yield the desired cyclopropane derivative . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a chiral compound with diverse applications in scientific research, leveraging its unique chemical properties and reactivity. Its applications span asymmetric synthesis, interactions with biological targets, and uses in both academic and industrial settings.

Scientific Applications

This compound in Asymmetric Synthesis
Due to its chiral nature, this compound is valuable in asymmetric synthesis.

Interaction with Biological Targets
The mechanism of action for this compound involves its interaction with biological targets. The strained cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds and engage in electrostatic interactions, influencing the compound's reactivity and binding affinity within biological systems.

Reactivity and Selectivity
The compound's distinct reactivity and selectivity make it an important tool in both academic research and industrial applications.

Synthesis of this compound

This compound can be synthesized through several methods.

SMILES Notation
The structural representation can be depicted using SMILES notation: C[C@H]1C[C@@H]1C(=O)O, indicating the stereochemistry at the chiral centers.

Cyclopropane carboxylic acids

Cyclopropane carboxylic acids and their derivatives, including this compound, are used to study enzyme inhibition and have demonstrated potential in drug design . In silico analyses have been performed to assess the bioactivity of cyclopropane derivatives, showing promising results for inhibiting enzymes involved in ethylene biosynthesis .

Other Cyclopropane Derivatives

Other cyclopropane derivatives, such as rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, are investigated for their biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. These compounds can modulate metabolic pathways and interact with various receptors and enzymes, influencing physiological processes.

Method for preparing 1-methyl cyclopropane carboxylic acid

A method for preparing 1-methyl cyclopropane carboxylic acid involves using methacrylic acid (ester or salt), methacrylonitrile, or methacrylamide as a raw material and carrying out a cyclopropanation reaction with trihalide in the presence of an alkali to generate 2,2-geminal halide . The 2,2-geminal halide reacts with metallic sodium to remove halogen atoms on the ring, generating methyl cyclopropionate, methyl cyclopropaneacetonitrile, or methyl cyclopropylamide . Acidifying the methyl cyclopropanecarboxylate yields 1-methyl cyclopropane carboxylic acid, and performing basic hydrolysis on methyl cyclopropaneacetonitrile or methyl cyclopropylamide, followed by acidification, also yields 1-methyl cyclopropane carboxylic acid .

Safety Information

Mechanism of Action

The mechanism by which (1S,2S)-2-methylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane carboxylic acids exhibit diverse biological and chemical behaviors depending on substituents and stereochemistry. Below is a detailed comparison of (1S,2S)-2-methylcyclopropane-1-carboxylic acid with structurally related analogs:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]D) Key Features
This compound 14590-52-4 C₅H₈O₂ 100.12 Not reported Not reported Chiral intermediate for pyrethroids
(1S,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid - C₁₁H₁₁ClO₂ 210.66 103–104 -19.0 (c 1.06, CHCl₃) Pyrethroid precursor; higher MW due to aryl group
(1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic acid - C₁₁H₁₁ClO₂ 210.66 104–106 +120.6 (c 0.16, CHCl₃) Opposite stereochemistry alters optical activity
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) - C₆H₉NO₂ 143.14 Not reported Not reported HCV protease inhibitor; steric constraints enhance binding
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 C₅H₆F₃NO₂ 169.10 Not reported Not reported Trifluoromethyl group enhances metabolic stability

Key Observations:

Stereochemical Impact :

  • The (1S,2S) and (1S,2R) diastereomers of 1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylic acid exhibit stark differences in optical rotation (e.g., -19.0° vs. +120.6°), highlighting the role of stereochemistry in chiral environments .
  • The (1R,2S)-vinyl-ACCA isomer is pharmacologically active in HCV drugs, whereas its enantiomers show reduced efficacy, underscoring the necessity of stereoselective synthesis .

Substituent Effects :

  • Aryl substituents (e.g., 4-chlorophenyl) increase molecular weight and melting points compared to the parent compound .
  • Electron-withdrawing groups like trifluoromethyl (e.g., in CAS 1211582-12-5) improve metabolic stability and binding affinity in enzyme inhibitors .

Biological Activity

(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be represented by the SMILES notation: C[C@H]1C[C@@H]1C(=O)O, indicating the stereochemistry at its chiral centers. The cyclopropane ring contributes to its reactivity, allowing for various chemical interactions within biological systems. The carboxylic acid functional group enhances its potential for hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions. This property generates reactive intermediates that can interact with various biological molecules. Additionally, the compound has been shown to influence cellular signaling pathways, particularly in relation to ethylene biosynthesis in plants, where it acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production .

Ethylene Biosynthesis Inhibition

Recent studies have highlighted the role of this compound as an effective inhibitor of ethylene biosynthesis in plants. Ethylene is a critical plant hormone involved in various physiological processes including fruit ripening and senescence. The compound's inhibitory effects on ACO have been demonstrated through molecular docking studies, showing promising binding affinities compared to known inhibitors .

Research Findings and Case Studies

Several studies have explored the biological implications of cyclopropane derivatives:

Study Findings
Ethylene Inhibition This compound inhibits ACO activity in Arabidopsis thaliana, leading to reduced ethylene production and prolonged shelf life of fruits .
Neuropharmacology Related compounds demonstrate high potency as mGluR agonists; however, specific data on this compound is still emerging .
Molecular Docking Studies Docking analyses reveal strong binding interactions with ACO enzymes, suggesting potential for drug development targeting ethylene biosynthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
(1S,2S)-2-methylcyclopropane-1-carboxylic acid

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